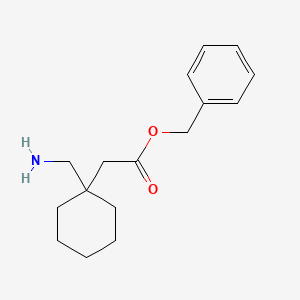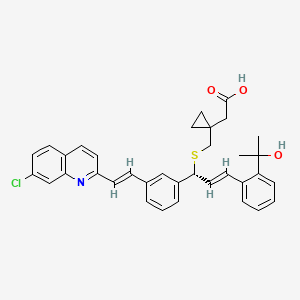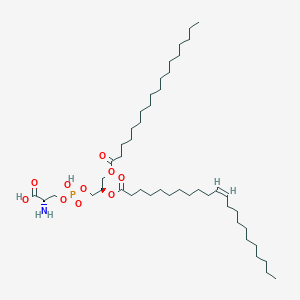
1-octadecanoyl-2-(11Z-docosenoyl)-glycero-3-phosphoserine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“O-((®-2-(((Z)-Docos-11-enoyl)oxy)-3-(stearoyloxy)propoxy)(hydroxy)phosphoryl)-L-serine” is a complex phospholipid derivative. Phospholipids are essential components of cell membranes and play a crucial role in various biological processes. This compound is characterized by its unique structure, which includes a long-chain fatty acid, a glycerol backbone, and a serine head group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “O-((®-2-(((Z)-Docos-11-enoyl)oxy)-3-(stearoyloxy)propoxy)(hydroxy)phosphoryl)-L-serine” typically involves the following steps:
Esterification: The long-chain fatty acids (docos-11-enoic acid and stearic acid) are esterified with glycerol to form the intermediate compounds.
Phosphorylation: The intermediate compounds are then phosphorylated using a suitable phosphorylating agent, such as phosphorus oxychloride.
Coupling with L-serine: The phosphorylated intermediate is coupled with L-serine under specific reaction conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and phosphorylation processes, followed by purification techniques such as chromatography to obtain the desired purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated fatty acid chain.
Reduction: Reduction reactions can occur at the phosphoryl group or the unsaturated fatty acid chain.
Substitution: Substitution reactions may involve the replacement of the serine head group or the fatty acid chains.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various nucleophiles, such as amines or alcohols.
Major Products
Oxidation Products: Epoxides, hydroxylated derivatives.
Reduction Products: Saturated fatty acid derivatives.
Substitution Products: Modified phospholipids with different head groups or fatty acid chains.
科学研究应用
Chemistry
Membrane Studies: Used as a model compound to study membrane dynamics and interactions.
Lipidomics: Analyzed in lipidomics studies to understand lipid composition and function.
Biology
Cell Signaling: Investigated for its role in cell signaling pathways.
Membrane Proteins: Studied for its interactions with membrane proteins.
Medicine
Drug Delivery: Explored as a component in liposomal drug delivery systems.
Therapeutics: Potential therapeutic applications in treating lipid-related disorders.
Industry
Cosmetics: Used in formulations for skin care products.
Food Industry: Employed as an emulsifier in food products.
作用机制
The mechanism of action of “O-((®-2-(((Z)-Docos-11-enoyl)oxy)-3-(stearoyloxy)propoxy)(hydroxy)phosphoryl)-L-serine” involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. It may also interact with specific membrane proteins, influencing signaling pathways and cellular responses.
相似化合物的比较
Similar Compounds
Phosphatidylserine: A common phospholipid with a serine head group.
Phosphatidylcholine: A phospholipid with a choline head group.
Phosphatidylethanolamine: A phospholipid with an ethanolamine head group.
Uniqueness
“O-((®-2-(((Z)-Docos-11-enoyl)oxy)-3-(stearoyloxy)propoxy)(hydroxy)phosphoryl)-L-serine” is unique due to its specific combination of long-chain fatty acids and the presence of a serine head group. This unique structure may confer distinct biophysical properties and biological activities compared to other phospholipids.
属性
分子式 |
C46H88NO10P |
|---|---|
分子量 |
846.2 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-[[(2R)-2-[(Z)-docos-11-enoyl]oxy-3-octadecanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C46H88NO10P/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-45(49)57-42(40-55-58(52,53)56-41-43(47)46(50)51)39-54-44(48)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h20-21,42-43H,3-19,22-41,47H2,1-2H3,(H,50,51)(H,52,53)/b21-20-/t42-,43+/m1/s1 |
InChI 键 |
CINDYKHVKZDXKS-WYAZBJGBSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCC/C=C\CCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCC=CCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[(2R,3S,4S,5R,6R)-5-(carboxymethoxy)-3,4,6-trihydroxyoxan-2-yl]methoxy]acetic acid](/img/structure/B13848148.png)



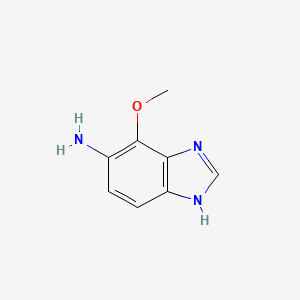
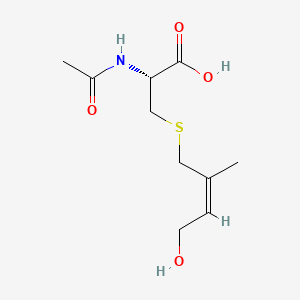
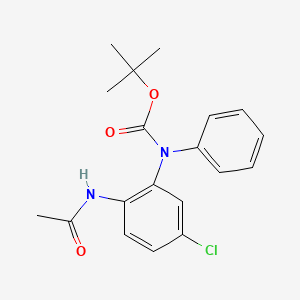
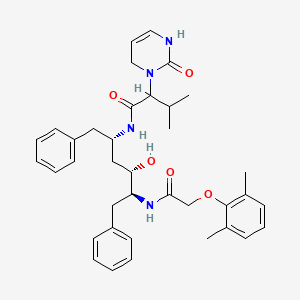
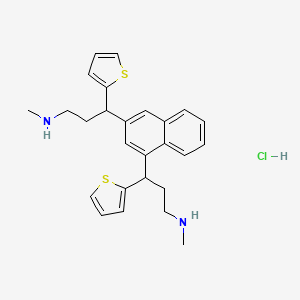
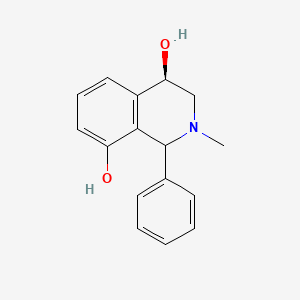
![(5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate](/img/structure/B13848230.png)

